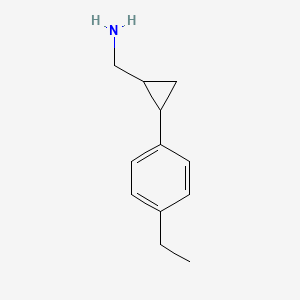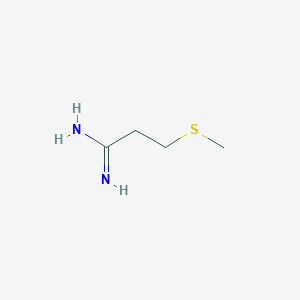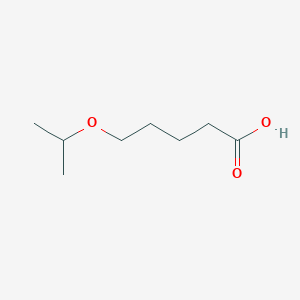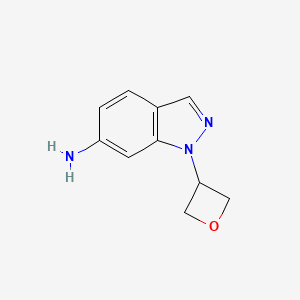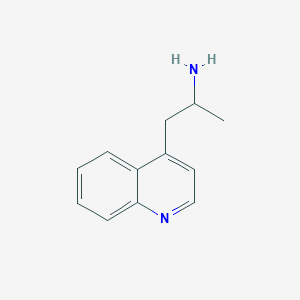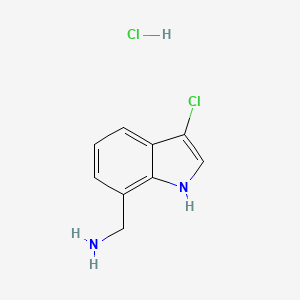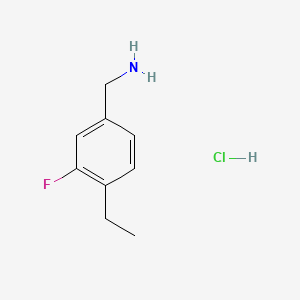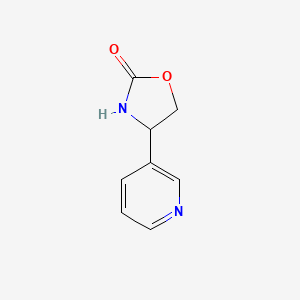![molecular formula C11H12O4 B13534614 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms. The methoxy group attached to the benzene ring adds to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3,4-(Methylenedioxy)phenol (sesamol) and 4-(dimethylamino)pyridine (DMAP).
Reaction Conditions: These starting materials are dissolved in dry tetrahydrofuran (THF) along with triethylamine. The solution is then cooled to 0°C.
Addition of Reagents: Naproxen acylchloride is added dropwise to the solution. The reaction mixture is stirred at room temperature for 2 hours.
Purification: The reaction mixture is filtered, and the filtrate is concentrated under vacuum to remove the solvent. The residue is dissolved in dichloromethane, washed with sodium hydroxide solution and water, and dried with anhydrous sodium sulfate.
Análisis De Reacciones Químicas
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohol.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one can be compared with other similar compounds:
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine: This compound has a similar structure but contains an amine group instead of a ketone group. It exhibits different chemical reactivity and biological activity.
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid: This compound has a carboxylic acid group and shows different properties and applications.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
1-(6-methoxy-1,3-benzodioxol-5-yl)propan-2-one |
InChI |
InChI=1S/C11H12O4/c1-7(12)3-8-4-10-11(15-6-14-10)5-9(8)13-2/h4-5H,3,6H2,1-2H3 |
Clave InChI |
QEXPJCRTXOKYOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC2=C(C=C1OC)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




